molecular formula C15H21ClN2O3 B6782373 N-[2-(2-chlorophenoxy)butyl]oxazinane-2-carboxamide

N-[2-(2-chlorophenoxy)butyl]oxazinane-2-carboxamide

Cat. No.: B6782373
M. Wt: 312.79 g/mol
InChI Key: CKVIYGMSTKKALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenoxy)butyl]oxazinane-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of oxazinane carboxamides and features a chlorophenoxy group, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)butyl]oxazinane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-2-12(21-14-8-4-3-7-13(14)16)11-17-15(19)18-9-5-6-10-20-18/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVIYGMSTKKALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)N1CCCCO1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)butyl]oxazinane-2-carboxamide typically involves the reaction of 2-chlorophenol with butylamine to form an intermediate, which is then reacted with oxazinane-2-carboxylic acid under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)butyl]oxazinane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

N-[2-(2-chlorophenoxy)butyl]oxazinane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)butyl]oxazinane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of bacterial growth or other biological effects. The chlorophenoxy group plays a crucial role in binding to the target sites, thereby exerting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenoxy)ethyl]oxazinane-2-carboxamide
  • N-[2-(2-bromophenoxy)butyl]oxazinane-2-carboxamide
  • N-[2-(2-fluorophenoxy)butyl]oxazinane-2-carboxamide

Uniqueness

N-[2-(2-chlorophenoxy)butyl]oxazinane-2-carboxamide stands out due to its specific chlorophenoxy group, which imparts unique chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.